2-(4-Hydroxyphenyl)butanoic acid

説明

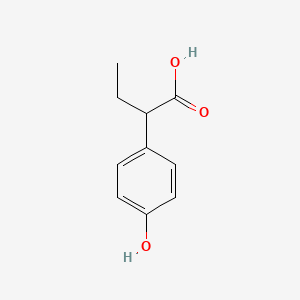

2-(4-Hydroxyphenyl)butanoic acid is a carboxylic acid derivative featuring a hydroxyphenyl group attached to the second carbon of a butanoic acid chain. The compound’s hydroxyphenyl moiety and carboxylic acid group suggest roles in hydrogen bonding, solubility modulation, and biological activity, such as anti-inflammatory or antimicrobial effects .

特性

CAS番号 |

29644-98-2 |

|---|---|

分子式 |

C10H12O3 |

分子量 |

180.2 g/mol |

IUPAC名 |

2-(4-hydroxyphenyl)butanoic acid |

InChI |

InChI=1S/C10H12O3/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9,11H,2H2,1H3,(H,12,13) |

InChIキー |

GEQWCUVIQMRCAZ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(=O)O |

正規SMILES |

CCC(C1=CC=C(C=C1)O)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Positional Isomers and Functional Group Variations

4-(4-Hydroxyphenyl)butanoic Acid

- Structure: Hydroxyphenyl group at the para position on the fourth carbon of butanoic acid.

- Key Properties :

- Commercial availability (CAS 7021-11-6) and higher molecular weight (180.17 g/mol) compared to shorter-chain analogs.

- The para-hydroxyl group may reduce intramolecular hydrogen bonding, leading to lower acidity than the 2-isomer.

- Applications : Used as a laboratory chemical or intermediate in organic synthesis .

2-(4-Aminophenyl)butanoic Acid

- Structure: Amino group replaces the hydroxyl at the para position.

- Key Properties: Increased basicity due to the amino group, altering solubility in acidic environments. Molecular weight: 179.20 g/mol.

- Applications: Potential pharmaceutical applications due to its amine functionality, which can enhance target binding .

2-(4-Isopropylphenyl)butanoic Acid

Chain Length and Substituent Effects

2-(4-Hydroxyphenyl)acetic Acid

- Structure : Shorter acetic acid chain.

- Key Properties: Higher polarity (152.15 g/mol) improves aqueous solubility.

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

- Structure: Stereochemical complexity with amino and hydroxyl groups.

- Key Properties :

- Stereochemistry influences bioactivity, such as enzyme binding or receptor interactions.

- Hydrogen bonding capacity enhances solubility in polar solvents .

準備方法

This method is considered authoritative and has been cited in several peer-reviewed publications as a preferred route for synthesizing this compound.

Free Radical Addition and Hydrolysis Route (Indirect Method)

Another approach involves the synthesis of related intermediates, which can then be converted into this compound through hydrolysis.

Process Description:

- A free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate (the methyl ester of 2-hydroxy-3-butenoic acid) is carried out.

- The reaction is conducted under a nitrogen atmosphere at low temperatures initially (-78°C), then warmed to 50–60°C for several hours.

- The product methyl 2-hydroxy-4-(methylthio)butanoate is formed.

- This intermediate is then hydrolyzed using sulfuric acid (50% solution) at 60°C for 5 hours to yield 2-hydroxy-4-(methylthio)butanoic acid, which can be further processed to the desired hydroxyphenyl butanoic acid.

Reaction Conditions:

- Initiation by a free radical initiator such as AIBN (azobisisobutyronitrile).

- Controlled temperature and pressure to optimize the addition reaction.

- Hydrolysis step to convert ester to acid.

Notes:

- This method is more complex and involves multiple steps.

- It is useful for preparing derivatives or structurally related compounds.

- The hydrolysis step allows conversion of mercaptan addition products to the acid form.

| Step | Conditions | Outcome |

|---|---|---|

| Free radical addition | N2 atmosphere, -78°C to 50–60°C, AIBN initiator | Formation of methyl 2-hydroxy-4-(methylthio)butanoate |

| Hydrolysis | 50% sulfuric acid, 60°C, 5 hours | Conversion to 2-hydroxy-4-(methylthio)butanoic acid |

This method is documented in patent literature and provides a pathway for related compound synthesis, though it is less direct for this compound specifically.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Demethylation of 4-(4-methoxyphenyl)butanoic acid | 4-(4-Methoxyphenyl)butanoic acid | Aqueous HBr, no organic solvent, mild conditions | Mild, efficient, solvent-free, direct crystallization | Requires availability of methoxy precursor |

| Free Radical Addition + Hydrolysis | Methyl 2-hydroxy-3-butenoate | Methyl mercaptan, AIBN, N2 atmosphere, sulfuric acid hydrolysis | Allows synthesis of mercaptan derivatives, versatile | Multi-step, more complex, indirect for target acid |

Research and Industrial Relevance

The solvent-free demethylation method is currently the most practical and environmentally friendly approach for industrial-scale synthesis of this compound. Its mild conditions and straightforward purification make it attractive for pharmaceutical intermediates production.

The free radical addition method, while more complex, offers routes to related compounds and can be useful in specialized synthetic schemes.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxyphenyl)butanoic acid, and how can purity be validated?

A common approach involves Friedel-Crafts alkylation or substitution reactions using 4-hydroxyphenyl precursors with butanoic acid derivatives. For example, nucleophilic substitution under basic conditions (e.g., using amines or thiols) can yield intermediates, followed by oxidation or reduction steps to finalize the structure . Purification typically employs recrystallization or preparative HPLC. Purity validation requires a combination of NMR (to confirm functional groups and stereochemistry), mass spectrometry (for molecular weight confirmation), and HPLC (to assess purity >95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopy : Use H/C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad signal ~δ 12 ppm). IR spectroscopy confirms hydroxyl (3200–3600 cm) and carboxylic acid (1700–1725 cm) groups .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in analogous hydroxyphenyl compounds .

- Computational modeling : Perform DFT calculations to map electron density distributions, particularly around the hydroxyl and carboxylic acid moieties .

Q. What safety protocols are critical when handling this compound?

Based on analogous compounds (e.g., 2-(4-Cyclohexylphenyl)butanoic acid), prioritize:

- PPE : Lab coats, nitrile gloves, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate its biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- In vitro assays : Test against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution (MIC/MBC protocols) . For anti-inflammatory activity, measure COX-2 inhibition via ELISA or fluorometric assays .

- Cell-based studies : Use human macrophage lines (e.g., THP-1) to assess cytokine suppression (IL-6, TNF-α) under LPS-induced inflammation .

- Controls : Include positive controls (e.g., ibuprofen for anti-inflammatory studies) and solvent controls (DMSO) to validate results .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) or receptors. Focus on hydrogen bonding with the hydroxyl and carboxylic acid groups .

- MD simulations : Run GROMACS simulations to study stability of ligand-protein complexes over 100-ns trajectories .

- QSAR : Develop predictive models using descriptors like logP and HOMO-LUMO gaps to correlate structure with activity .

Q. How should contradictions in experimental data (e.g., variable bioactivity) be addressed?

- Reproducibility checks : Ensure consistent assay conditions (pH, temperature) and compound purity (re-test via HPLC) .

- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may influence results .

- Statistical analysis : Apply multivariate methods (e.g., PCA) to isolate variables causing discrepancies .

Q. What methodologies are recommended for studying its metabolic stability and degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify phase I/II metabolites .

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), followed by stability-indicating HPLC .

Q. How can researchers assess its potential toxicity in preclinical models?

- In vitro toxicity : Use MTT assays on HepG2 cells to measure cytotoxicity (IC) .

- In vivo models : Administer to zebrafish embryos (OECD TG 236) to evaluate developmental toxicity .

- Omics integration : Perform transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress) .

Q. What strategies optimize its solubility and bioavailability for pharmacological studies?

- Salt formation : Synthesize sodium or potassium salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles and characterize via dynamic light scattering (DLS) .

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。